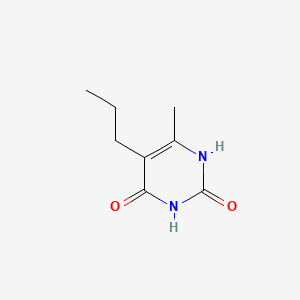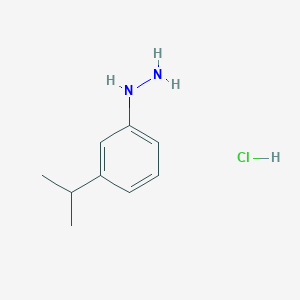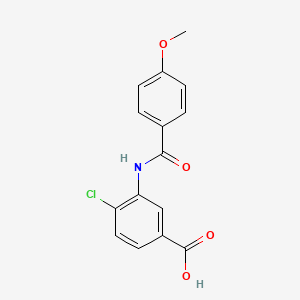
3-Chloro-5-pyrrolidin-2-yl-pyridine
Vue d'ensemble
Description
3-Chloro-5-pyrrolidin-2-yl-pyridine is a chemical compound with the molecular formula C9H13Cl3N2. . The IUPAC name for this compound is 3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-pyrrolidin-2-yl-pyridine is characterized by a five-membered pyrrolidine ring attached to a pyridine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The InChI code for this compound is 1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H .Physical And Chemical Properties Analysis
3-Chloro-5-pyrrolidin-2-yl-pyridine is an off-white solid . It has a molecular weight of 255.57 . .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Synthesis of Agrochemicals and Medicinal Compounds : The compound is a key intermediate in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for preparing agrochemicals or medicinal compounds. This synthesis demonstrates the compound's utility in creating structurally diverse and biologically active molecules (Ghelfi et al., 2003).
Pyrrolidines Chemistry : Pyrrolidines, including those derived from 3-Chloro-5-pyrrolidin-2-yl-pyridine, have significant biological effects and applications in medicine and industry, such as in dyes and agrochemical substances. The study of their chemistry is crucial for advancing both scientific knowledge and practical applications (Żmigrodzka et al., 2022).
Material Science Applications
- Conducting Films : Polypyrroles, which can be derived from pyrrolidin-2-yl-pyridine derivatives, form highly stable and electrically conducting films. These materials are of significant interest for their potential in electronic and optoelectronic devices. The extensive delocalization of electrons in pyrrole systems contributes to their unique electronic properties (Anderson & Liu, 2000).
Analytical Chemistry Applications
- Analytical Characterization of Substituted Cathinones : The compound is relevant in the study of pyrrolidinyl substituted cathinones, where it serves as a model for understanding the analytical properties and fragmentation patterns of novel psychoactive substances. This research aids in the identification and regulation of these compounds (Qian et al., 2017).
Catalysis and Organic Reactions
- Catalyst Development : Chloro-pyrrolidinyl-pyridines serve as ligands in the development of novel catalysts for organic reactions. Their unique structural features enable them to facilitate a variety of catalytic processes, including those that involve transition metals and lead to the formation of complex organic molecules (Wang et al., 2019).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 3-chloro-5-pyrrolidin-2-yl-pyridine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The molecular weight of the compound is 18265 , which is within the optimal range for drug-like properties. This could potentially impact the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been reported to show various biological activities .
Action Environment
The stereochemistry of the pyrrolidine ring could potentially influence the compound’s interaction with its environment .
Propriétés
IUPAC Name |
3-chloro-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCOBNEQWNDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-pyrrolidin-2-yl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



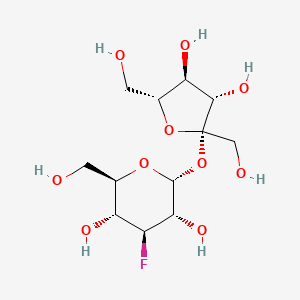
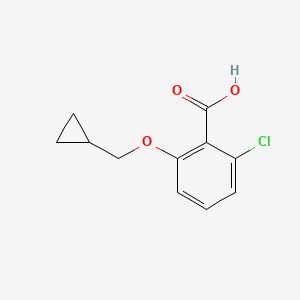
![(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B3363380.png)
![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)






